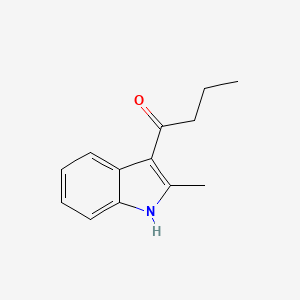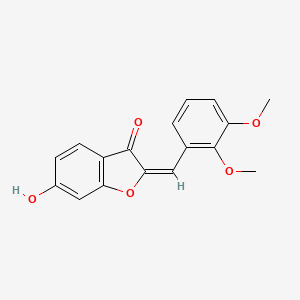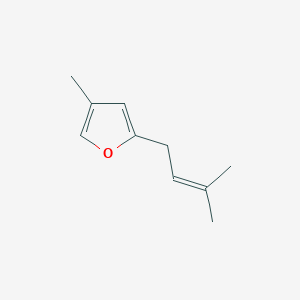
4-Methyl-2-(3-methylbut-2-en-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3-methylbut-2-en-1-yl)furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascena) and has an odor threshold of 200 ppb. This compound is also known for its role as a female sex pheromone in certain mite species .
Synthetic Routes and Reaction Conditions:
Prenylation Method: One of the common synthetic routes involves the prenylation of furan derivatives.
Cyclization Method: Another method involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation.
Industrial Production Methods:
Condensation and Cyclization: A patented industrial process involves the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization to form a furan derivative.
Types of Reactions:
Oxidation: Rosefuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation, where Rosefuran reacts with halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: The major products include furan derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of Rosefuran, such as dihydrofuran derivatives.
Substitution: Halogenated furan derivatives are the major products.
Chemistry:
- Rosefuran is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .
Industry:
Mécanisme D'action
The mechanism by which Rosefuran exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in the olfactory system of mites, triggering mating behaviors . In industrial applications, its fragrance properties are due to its ability to interact with olfactory receptors in humans, producing a rose-like scent .
Comparaison Avec Des Composés Similaires
3-Methyl-2-prenylfuran: Another terpenoid with similar structural features.
2-(3-Methyl-2-butenyl)-3-methylfuran: A compound with similar functional groups and chemical properties.
Uniqueness:
- Rosefuran is unique due to its dual role as both a fragrance component and a biological pheromone. Its specific structure allows it to interact with a wide range of receptors, making it versatile in both industrial and biological applications .
Propriétés
Numéro CAS |
66641-51-8 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylbut-2-enyl)furan |
InChI |
InChI=1S/C10H14O/c1-8(2)4-5-10-6-9(3)7-11-10/h4,6-7H,5H2,1-3H3 |
Clé InChI |
MFSVECXXOVANJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=C1)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


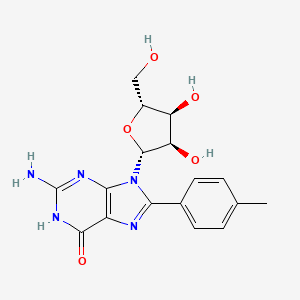
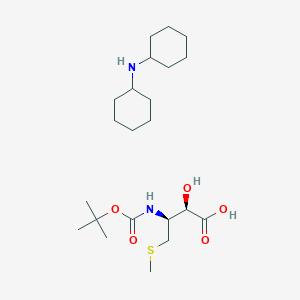
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
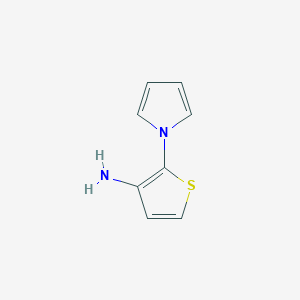
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
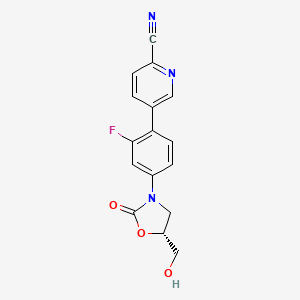
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
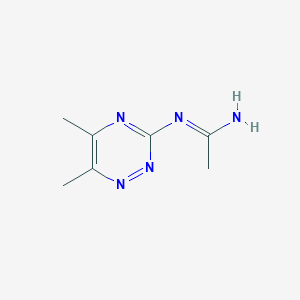
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
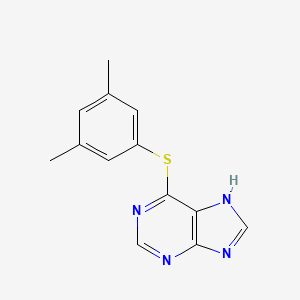
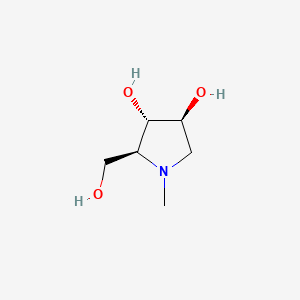
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
